molecular formula C17H23ClN2O3S B5139065 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide

Cat. No. B5139065
M. Wt: 370.9 g/mol
InChI Key: LXPGXAODTAMDIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfone-substituted cyclopropanes, which shares a common structural motif with the target compound, involves the reaction of 1-(phenylseleno)-2-(trimethylsilyl)ethene and methyl or ethyl 2-p-toluene- or benzenesulfonylacrylates. The process utilizes SnCl4 at -78 °C, producing sulfone-substituted cyclopropanes as single stereoisomers. This method, while not directly outlining the synthesis of the target compound, highlights techniques applicable to sulfone chemistry which could be adapted for its synthesis (Yamazaki et al., 1999).

Molecular Structure Analysis

Investigations into the molecular structure of similar sulfone and sulfonyl compounds through X-ray crystallography provide insights into the geometric configuration and stereochemistry of these molecules. For instance, the crystal structure of "3-[2-(4-chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one" reveals nearly planar segments indicative of the structural rigidity imparted by the sulfonyl group, which could be extrapolated to understand the conformational dynamics of the target compound (Krishnaiah et al., 1995).

Chemical Reactions and Properties

The reactivity of sulfonyl compounds, such as ethyl glyoxylate N-tosylhydrazone in base-catalyzed sulfa-Michael reactions, offers a glimpse into the chemical behavior of sulfonyl groups in conjugate addition reactions. These reactions proceed with high yield and chemoselectivity, suggesting that the sulfonyl moiety in the target compound may similarly influence its reactivity and serve as a key functional group for nucleophilic addition reactions (Fernández et al., 2014).

Physical Properties Analysis

The physical properties of sulfonyl compounds, including solubility, melting points, and crystal structures, are crucial for understanding their behavior in various solvents and conditions. For example, the crystal and molecular structure of "methyl-(4-chlorophenyl)sulfone" provides data on molecular pairing and crystal architecture, which can be essential for predicting the solubility and stability of the target compound under different environmental conditions (Adamovich et al., 2017).

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3S/c1-20(24(22,23)16-9-7-15(18)8-10-16)13-17(21)19-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPGXAODTAMDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCC1=CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide

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